molecular formula C23H19N3O2 B11353006 N-benzyl-5-(4-methylphenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide

N-benzyl-5-(4-methylphenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11353006
M. Wt: 369.4 g/mol
InChI Key: XSYUWEHYFAAVGH-UHFFFAOYSA-N
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Description

N-benzyl-5-(4-methylphenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyl group, a methylphenyl group, a pyridinyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-(4-methylphenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzyl group: This step often involves benzylation reactions using benzyl halides and suitable bases.

    Attachment of the methylphenyl group: This can be done through Friedel-Crafts alkylation or acylation reactions.

    Incorporation of the pyridinyl group: This step may involve nucleophilic substitution reactions using pyridine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-(4-methylphenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzyl-5-(4-methylphenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-benzyl-5-(4-methylphenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-5-(4-chlorophenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide
  • N-benzyl-5-(4-fluorophenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide
  • N-benzyl-5-(4-methoxyphenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide

Uniqueness

N-benzyl-5-(4-methylphenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

Molecular Formula

C23H19N3O2

Molecular Weight

369.4 g/mol

IUPAC Name

N-benzyl-5-(4-methylphenyl)-N-pyridin-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C23H19N3O2/c1-17-10-12-19(13-11-17)21-15-20(25-28-21)23(27)26(22-9-5-6-14-24-22)16-18-7-3-2-4-8-18/h2-15H,16H2,1H3

InChI Key

XSYUWEHYFAAVGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=N4

Origin of Product

United States

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